molecular formula C21H21NO5 B12450044 [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid

[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid

Katalognummer: B12450044
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: ATJKAXIMFPQONH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID is a complex organic compound with a unique structure that includes an acridine moiety and a phenoxyacetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID typically involves multi-step organic reactions. One common method involves the condensation of dimedone with aromatic aldehydes in the presence of a catalyst such as silica-based sulfonic acid under solvent-free conditions . This reaction forms the acridine core, which is then further functionalized to introduce the phenoxyacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenoxyacetic acid group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized acridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the phenoxyacetic acid group can interact with specific proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acridine derivatives and phenoxyacetic acid derivatives. Examples include:

Uniqueness

What sets 4-(1,8-DIOXO-2,3,4,5,6,7,9,10-OCTAHYDROACRIDIN-9-YL)PHENOXYACETIC ACID apart is its combination of the acridine and phenoxyacetic acid moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds.

Eigenschaften

Molekularformel

C21H21NO5

Molekulargewicht

367.4 g/mol

IUPAC-Name

2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]acetic acid

InChI

InChI=1S/C21H21NO5/c23-16-5-1-3-14-20(16)19(21-15(22-14)4-2-6-17(21)24)12-7-9-13(10-8-12)27-11-18(25)26/h7-10,19,22H,1-6,11H2,(H,25,26)

InChI-Schlüssel

ATJKAXIMFPQONH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.